N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole moiety linked to a pyrrolidine ring, which is further substituted with a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable pyrrolidine derivative under acidic or basic conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.
Substitution: The benzimidazole and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzimidazole or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-phenyl-1-methyl-5-oxopyrrolidine-3-carboxamide
- N-(1H-benzimidazol-2-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- N-(1H-benzimidazol-2-yl)-2-(3-hydroxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Comparison: N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, solubility, and stability, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-24-17(25)11-14(18(24)12-6-5-7-13(10-12)27-2)19(26)23-20-21-15-8-3-4-9-16(15)22-20/h3-10,14,18H,11H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
CBYOHLFGLIRGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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